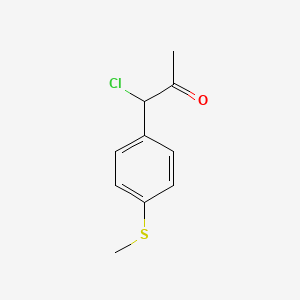
1-Chloro-1-(4-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-(methylthio)phenyl)propan-2-one is a useful research compound. Its molecular formula is C10H11ClOS and its molecular weight is 214.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Chloro-1-(4-(methylthio)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a chloro group , a methylthio group , and a propan-2-one backbone attached to a phenyl ring. The presence of these functional groups contributes to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The structure of the compound enhances its interaction with microbial targets, leading to inhibition of growth.
Anticancer Properties
The compound has also been studied for its anticancer activity . In vitro assays demonstrate that it can induce cytotoxic effects in cancer cell lines. For instance, the MTT assay results indicate significant antiproliferative activity against human cancer cell lines such as HCT-116 and PC-3, with IC50 values ranging from 10 to 20 µM in some cases .
The mechanism underlying the biological activity of this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways essential for microbial survival and cancer cell proliferation.
- Oxidative Stress Induction : It may induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various derivatives of this compound demonstrated that modifications in the methylthio group significantly affect the potency against Gram-positive and Gram-negative bacteria. The derivatives were tested using standard disk diffusion methods, revealing that certain modifications enhance antimicrobial activity by up to 30% compared to the parent compound .
Anticancer Evaluation
In another study focusing on anticancer properties, researchers synthesized several derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with additional halogen substitutions exhibited improved anticancer activity. Notably, one derivative showed an IC50 value of 5 µM against the HCT-116 cell line, indicating a strong potential for therapeutic development .
Data Table: Biological Activity Summary
| Activity Type | Tested Against | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | Effective against Gram-negative |
| Antimicrobial | Staphylococcus aureus | 10 | Effective against Gram-positive |
| Anticancer | HCT-116 | 5 | Strong cytotoxicity observed |
| Anticancer | PC-3 | 15 | Moderate cytotoxicity |
Propriétés
Formule moléculaire |
C10H11ClOS |
|---|---|
Poids moléculaire |
214.71 g/mol |
Nom IUPAC |
1-chloro-1-(4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3 |
Clé InChI |
CKSDTMPYVKZEAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=C(C=C1)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















